molecular formula C23H28ClN3O4S B2389895 Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride CAS No. 1351647-40-9

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Cat. No. B2389895
CAS RN: 1351647-40-9
M. Wt: 478
InChI Key: XMLCWVGEHCRBLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Systems One study demonstrates the use of similar compounds in the synthesis of heterocyclic systems, such as N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, which are essential in pharmaceutical chemistry for their potential biological activities (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Peptide Coupling Methods Another application involves an efficient peptide coupling method using related compounds for the synthesis of various substituted amino acid derivatives, illustrating the compound's utility in creating enzymatic substrates and potentially impacting drug development processes (J. Brunel, C. Salmi, & Y. Letourneux, 2005).

Photosensitizer for Cancer Treatment Research into the new zinc phthalocyanine derivatives highlights the potential of similar compounds as photosensitizers in photodynamic therapy for cancer treatment. The properties of these compounds, including good fluorescence and high singlet oxygen quantum yield, underline their suitability for therapeutic applications (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Green Chemistry and Cosmetic Ingredients The synthesis of aromatic esters, acting as cosmetic ingredients and UV sunscreen filters, demonstrates an application in green chemistry, offering an eco-friendly approach to creating compounds that protect against UV radiation while reducing environmental impact (C. Villa et al., 2005).

Dicamba Ester Synthesis In agricultural chemistry, the synthesis of Dicamba ester, a key intermediate for a widely used herbicide, exemplifies the role of related compounds in improving synthesis routes for agrochemical production, showcasing the compound's utility in developing more efficient and green agricultural chemicals (Gunjan P. Deshmukh & G. Yadav, 2017).

properties

IUPAC Name

methyl 2-[3-(dimethylamino)propyl-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S.ClH/c1-15-11-12-18(29-4)19-20(15)31-23(24-19)26(14-8-13-25(2)3)21(27)16-9-6-7-10-17(16)22(28)30-5;/h6-7,9-12H,8,13-14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLCWVGEHCRBLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=CC=C3C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((3-(dimethylamino)propyl)(4-methoxy-7-methylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.